N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
Description
N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is an acrylamide-based small molecule characterized by:
- Amide substituent: A 3-chloro-4-methylphenyl group attached to the nitrogen atom.
- Acrylamide backbone: A conjugated α,β-unsaturated carbonyl system.
- Furan moiety: A 5-(3-nitrophenyl)-substituted furan ring at the β-position of the acrylamide.
Safety guidelines emphasize storage in dry, ventilated conditions away from heat and light due to its sensitivity to environmental factors .
Properties
CAS No. |
853351-33-4 |
|---|---|
Molecular Formula |
C20H15ClN2O4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H15ClN2O4/c1-13-5-6-15(12-18(13)21)22-20(24)10-8-17-7-9-19(27-17)14-3-2-4-16(11-14)23(25)26/h2-12H,1H3,(H,22,24)/b10-8+ |
InChI Key |
HSIDGQGNPXANBS-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction between the amine group and acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural complexity.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
Analysis :
Variations in the Furan Ring Substituents
Analysis :
Physicochemical Properties
Analysis :
- The target compound’s higher molecular weight and non-polar substituents likely reduce aqueous solubility compared to morpholinophenyl analogs .
- Melting point data (absent for the target compound) for related acrylamides suggest solid-state stability suitable for formulation.
Biological Activity
N-(3-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide, with the CAS number 853351-33-4, is a complex organic compound notable for its potential biological activities. This compound features a furan ring, an acrylamide moiety, and various aromatic substituents, which contribute to its unique interactions with biological systems. The following sections will explore its synthesis, biological activities, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 392.81 g/mol. The presence of chlorine, methyl, and nitrophenyl groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 392.81 g/mol |
| CAS Number | 853351-33-4 |
Synthesis
The synthesis of this compound typically involves several chemical reactions, including the coupling of 3-chloro-4-methylaniline with a furan derivative containing a nitrophenyl group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth and biofilm formation. For instance, derivatives with similar functional groups demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .
The biological activity of this compound may be attributed to its ability to interact with cellular components through the nitro group, which can undergo bioreduction to form reactive intermediates that potentially damage DNA and other cellular structures. This mechanism is similar to other nitro-containing compounds known for their antimicrobial effects . Additionally, the acrylamide moiety may modulate enzyme activities or receptor interactions.
Case Studies
- Antibacterial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for development as an antibiotic agent.
- Antifungal Activity : Similar compounds have been tested for antifungal properties, showing promising results against common fungal pathogens. The structure-function relationship in these studies highlights the importance of substituent groups in enhancing bioactivity.
Potential Applications
The unique properties of this compound suggest several applications in medicinal chemistry:
- Drug Development : Its ability to modulate biological targets makes it a candidate for drug development, particularly in treating infections caused by resistant bacteria.
- Therapeutic Interventions : The compound's interactions with cellular mechanisms could lead to therapeutic applications in areas such as cancer treatment or neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
